ethyl (2E)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2E)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its unique structure, which includes an indole moiety, a thiazole ring, and a thiophene group. These structural features contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL (2E)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route starts with the preparation of the indole derivative, which is then reacted with a thiazole precursor under specific conditions to form the desired thiazolopyrimidine structure. The reaction conditions often include the use of catalysts such as copper iodide and solvents like ethyl acetate . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and thiazole moieties.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various substituted derivatives of the original compound.
Scientific Research Applications
ETHYL (2E)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features and biological activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The indole moiety is known to interact with various biological targets, while the thiazole and thiophene groups may enhance its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other thiazolopyrimidines and indole derivatives. Compared to these compounds, ETHYL (2E)-7-METHYL-2-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]-3-OXO-5-(THIOPHEN-2-YL)-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of structural features, which contribute to its distinct chemical and biological properties . Some similar compounds include:
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl] ethanone
- 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture.
Properties
Molecular Formula |
C24H21N3O3S2 |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
ethyl (2E)-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H21N3O3S2/c1-4-30-23(29)20-14(3)26-24-27(21(20)18-10-7-11-31-18)22(28)19(32-24)12-16-13(2)25-17-9-6-5-8-15(16)17/h5-12,21,25H,4H2,1-3H3/b19-12+ |
InChI Key |
QJKWCZUJLJYUNN-XDHOZWIPSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)/C(=C\C4=C(NC5=CC=CC=C54)C)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CS3)C(=O)C(=CC4=C(NC5=CC=CC=C54)C)S2)C |
Origin of Product |
United States |
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